molecular formula C14H16N2O2 B12001463 N,N-Dimethyl-1-ethylindole-3-glyoxylamide

N,N-Dimethyl-1-ethylindole-3-glyoxylamide

Cat. No.: B12001463
M. Wt: 244.29 g/mol
InChI Key: UTADTSGBSQBIDS-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with N,N-dimethylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-indole-3-carboxylic acid
  • N,N-dimethylacetamide
  • 1-ethyl-1H-indole-3-yl)prop-2-en-1-one

Uniqueness

2-(1-ethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole ring with a dimethylacetamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)-N,N-dimethyl-2-oxoacetamide

InChI

InChI=1S/C14H16N2O2/c1-4-16-9-11(13(17)14(18)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3

InChI Key

UTADTSGBSQBIDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C

Origin of Product

United States

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